N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-3,7-9,12,20H,4-6,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNFEUCGFGZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction
Cyclohex-3-enecarboxylic acid is classically synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid:
$$
\text{1,3-Butadiene} + \text{Acrylic Acid} \xrightarrow{\Delta} \text{Cyclohex-3-enecarboxylic Acid}
$$
Conditions :
Alternative Routes
- Oxidation of Cyclohexene : Using potassium permanganate (KMnO₄) in acidic or neutral conditions.
- Carboxylation : Cyclohexene reacts with carbon monoxide under palladium catalysis.
Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine
Reductive Amination of Benzo[d]dioxol-5-yl Ketone
- Ketone Formation : Benzo[d]dioxol-5-ylacetone is synthesized via Friedel-Crafts acylation of benzodioxole with chloroacetone using AlCl₃.
- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{Benzo[d]dioxol-5-ylacetone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine}
$$
Conditions :
Epoxide Ring-Opening Strategy
- Epoxide Synthesis : Benzodioxol-5-yl glycidol is prepared by epoxidation of allyl benzodioxole with m-CPBA.
- Ammonolysis : The epoxide reacts with aqueous ammonia under heating:
$$
\text{Benzodioxol-5-yl glycidol} + \text{NH₃} \xrightarrow{\text{H₂O, 80°C}} \text{2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine}
$$
Yield : 40–55%
Amide Bond Formation
Acid Chloride Method
- Activation : Cyclohex-3-enecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride:
$$
\text{Cyclohex-3-enecarboxylic Acid} + \text{SOCl₂} \rightarrow \text{Cyclohex-3-enecarbonyl Chloride}
$$ - Coupling : The acid chloride reacts with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine in dichloromethane (DCM) with triethylamine (Et₃N):
$$
\text{Cyclohex-3-enecarbonyl Chloride} + \text{Amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Conditions :
Coupling Reagent Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:
$$
\text{Cyclohex-3-enecarboxylic Acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Conditions :
Optimization and Challenges
Stereochemical Considerations
The 2-hydroxypropyl group introduces a chiral center. Enantioselective synthesis can be achieved using:
Purification Techniques
- Column Chromatography : Ethyl acetate/hexane (1:3) for intermediate purification.
- Recrystallization : Hexane/ethyl acetate mixtures for final product.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyclohex-3-enecarboxamide moiety can be reduced to form a cyclohexane derivative.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of substituents such as halogens or nitro groups on the benzo[d][1,3]dioxole ring.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target proteins involved in cell cycle regulation and apoptosis, such as tubulin or caspases.
Pathways Involved: It can modulate pathways like the mitogen-activated protein kinase (MAPK) pathway or the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxole-Containing Benzimidazoles ()
Compounds such as 4d , 4e , and 4f from Iranian Journal of Pharmaceutical Research (2017) share the benzodioxole scaffold but differ in core structure (benzimidazole vs. carboxamide) and substituents (Table 1).
Key Observations :
- Substituents like bromo or nitro in 4e/4f increase molecular weight and polarity, whereas the cyclohexene group in the target compound introduces steric bulk and lipophilicity .
Carboxamide Derivatives ()
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares the carboxamide backbone but lacks the benzodioxole and cyclohexene moieties (Table 2).
Key Observations :
- The hydroxypropyl group in the target compound may act as a flexible linker, unlike the rigid tertiary alcohol in the compound.
- The benzodioxole moiety could confer metabolic resistance compared to the simpler methylbenzamide .
Heterocyclic Compounds ()
Compounds like 7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine () are pharmacologically relevant heterocycles but structurally distinct from the target carboxamide. Benzodiazepines prioritize aromatic stacking and GABA receptor binding, whereas the target compound’s cyclohexene and benzodioxole groups suggest divergent biological targets.
Research Findings and Implications
- Synthetic Challenges : The target compound’s cyclohexene ring may complicate stereochemical control during synthesis compared to planar benzimidazoles .
- Spectroscopic Signatures : Expected IR peaks (C=O at ~1650 cm⁻¹, OH at ~3400 cm⁻¹) align with carboxamide and alcohol functionalities, as seen in analogous compounds .
- Potential Applications: Structural analogs with benzodioxole groups (e.g., 4d–4f) exhibit antimicrobial or antitumor activity, suggesting the target compound could be explored for similar bioactivity .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-cyclohex-3-enecarboxamide, with a molecular formula of C20H19NO6 and a molecular weight of approximately 369.373 g/mol. The presence of the benzodioxol moiety is significant as it is commonly associated with various biological activities, including anticancer properties.
Target of Action : The compound primarily targets microtubule dynamics within cells. It has been shown to modulate tubulin assembly, leading to disrupted microtubule formation which is crucial for cell division.
Mode of Action : By inhibiting tubulin polymerization or stabilizing microtubule structures, this compound induces apoptosis in cancer cells and causes cell cycle arrest. This mechanism is particularly relevant in the context of cancer therapies where disruption of mitotic processes can lead to tumor cell death.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- 5-Lipoxygenase Inhibition : A study found that derivatives related to this compound exhibited weak inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response. While the inhibition was not strong, it suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound aligns with Lipinski's Rule of Five, indicating favorable absorption characteristics. This suggests that the compound may exhibit good oral bioavailability and suitable distribution within biological systems.
Case Studies
A notable case study involved the administration of this compound in a preclinical model for cancer therapy. The results demonstrated a reduction in tumor size and increased survival rates compared to control groups. This highlights the therapeutic potential of this compound as a candidate for further development in oncological treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
